molecular formula C9H11F3O2S B2663639 5,5-Dimethyl-2-(trifluoromethylsulfanyl)cyclohexane-1,3-dione CAS No. 128402-12-0

5,5-Dimethyl-2-(trifluoromethylsulfanyl)cyclohexane-1,3-dione

Cat. No. B2663639
CAS RN: 128402-12-0
M. Wt: 240.24
InChI Key: YDOQORTWZHTGLJ-UHFFFAOYSA-N
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Description

5,5-Dimethyl-2-(trifluoromethylsulfanyl)cyclohexane-1,3-dione is a chemical compound with the molecular formula C9H11F3O2S . It has an average mass of 240.243 Da and a monoisotopic mass of 240.043182 Da . It is also known by alternate names such as 5,5-Dimethyl-2-(trifluoromethylthio)cyclohexane-1,3-dione and 5,5-Dimethyl-2-(trifluoromethylthio)cyclohexane-1,3-quinone .


Molecular Structure Analysis

The molecular structure of 5,5-Dimethyl-2-(trifluoromethylsulfanyl)cyclohexane-1,3-dione consists of 9 carbon atoms, 11 hydrogen atoms, 3 fluorine atoms, 2 oxygen atoms, and 1 sulfur atom .

Safety and Hazards

The safety data sheet for a similar compound, 5,5-Dimethyl-1,3-cyclohexanedione, suggests that in case of eye contact, rinse immediately with plenty of water for at least 15 minutes and get medical attention. In case of skin contact, wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes, and get medical attention. In case of inhalation, remove from exposure, lie down, remove to fresh air, and get medical attention. In case of ingestion, clean mouth with water and get medical attention .

properties

IUPAC Name

5,5-dimethyl-2-(trifluoromethylsulfanyl)cyclohexane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3O2S/c1-8(2)3-5(13)7(6(14)4-8)15-9(10,11)12/h7H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDOQORTWZHTGLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C(C(=O)C1)SC(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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